(4-(3-Methylureido)phenyl)boronic acid
Overview
Description
(4-(3-Methylureido)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methylcarbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methylureido)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methylureido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Methylureido)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of enzyme inhibitors and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it a key component in the synthesis of boron-containing polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of (4-(3-Methylureido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methylcarbamoylamino group but shares the boronic acid functionality.
4-(Bromomethyl)phenylboronic Acid: Contains a bromomethyl group instead of the methylcarbamoylamino group.
4-Methoxycarbonylphenylboronic Acid: Features a methoxycarbonyl group instead of the methylcarbamoylamino group.
Uniqueness
The presence of the methylcarbamoylamino group in (4-(3-Methylureido)phenyl)boronic acid provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
[4-(methylcarbamoylamino)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-10-8(12)11-7-4-2-6(3-5-7)9(13)14/h2-5,13-14H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXFJVXOUAGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)NC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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